molecular formula C4H7NO3 B14256262 3-Isoxazolidinone, 5-methoxy- CAS No. 170012-85-8

3-Isoxazolidinone, 5-methoxy-

Cat. No.: B14256262
CAS No.: 170012-85-8
M. Wt: 117.10 g/mol
InChI Key: SVANCIXQPULFNT-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 5-methoxy- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolidinone, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . Another method includes the use of terminal alkynes with n-BuLi followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for 3-Isoxazolidinone, 5-methoxy- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolidinone, 5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and tert-butoxide. Reaction conditions vary depending on the desired product but often involve reflux and controlled temperatures .

Major Products Formed

Scientific Research Applications

3-Isoxazolidinone, 5-methoxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isoxazolidinone, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isoxazolidinone, 5-methoxy- include:

Uniqueness

3-Isoxazolidinone, 5-methoxy- is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

170012-85-8

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

5-methoxy-1,2-oxazolidin-3-one

InChI

InChI=1S/C4H7NO3/c1-7-4-2-3(6)5-8-4/h4H,2H2,1H3,(H,5,6)

InChI Key

SVANCIXQPULFNT-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NO1

Origin of Product

United States

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